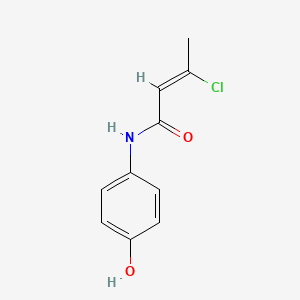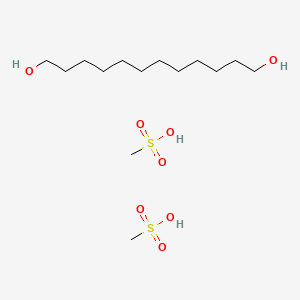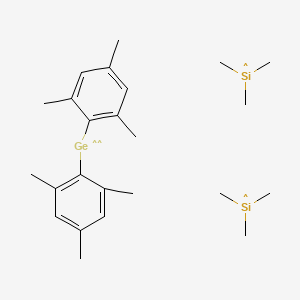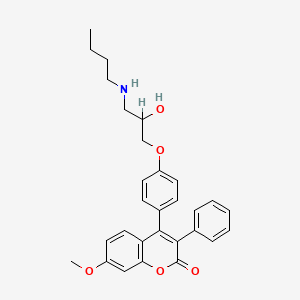
3-Chloro-4'-hydroxycrotonanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4’-hydroxycrotonanilide is an organic compound that belongs to the class of halogenated anilides It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a crotonanilide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-hydroxycrotonanilide typically involves the reaction of 3-chloroaniline with crotonic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure high yield and purity. The reaction conditions may vary depending on the desired scale of production and the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4’-hydroxycrotonanilide involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize byproducts. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Industrial production methods are designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.
化学反応の分析
Types of Reactions
3-Chloro-4’-hydroxycrotonanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted anilides with various functional groups.
科学的研究の応用
3-Chloro-4’-hydroxycrotonanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4’-hydroxycrotonanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxyacetanilide: Similar structure but with an acetamide group instead of a crotonanilide group.
3-Chloro-4-hydroxyphenylglycine: Contains a glycine moiety instead of a crotonanilide group.
3-Chloro-4-hydroxybenzoic acid: Features a carboxylic acid group instead of a crotonanilide group.
Uniqueness
3-Chloro-4’-hydroxycrotonanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
101030-71-1 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC名 |
(Z)-3-chloro-N-(4-hydroxyphenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(11)6-10(14)12-8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,12,14)/b7-6- |
InChIキー |
WZFJKTHDWJDCPG-SREVYHEPSA-N |
異性体SMILES |
C/C(=C/C(=O)NC1=CC=C(C=C1)O)/Cl |
正規SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)

![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)

![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)


![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
